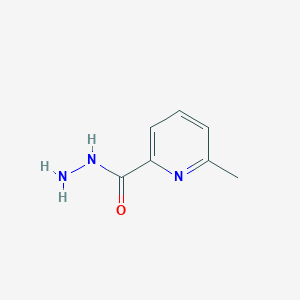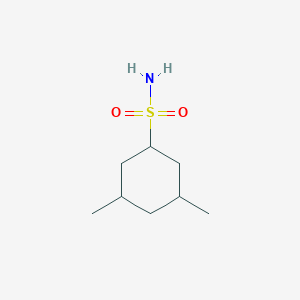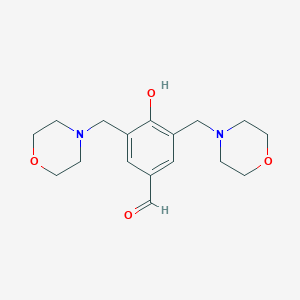
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Studies have focused on the chemical synthesis and characterization of compounds related to quinazoline-2,4(1H,3H)-diones, revealing insights into their structural and pharmacological properties. For example, research into the synthesis of various quinazoline derivatives has been reported, aiming to explore their potential biological activities. One study detailed the synthesis of quinazoline derivatives and their evaluation for cytotoxic activities, highlighting the significance of these compounds in developing new therapeutics (Maftei et al., 2013).
Biological Activity and Potential Therapeutic Applications
Research has also delved into the biological activities of quinazoline derivatives, with several studies highlighting their potential as anticancer agents. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic activities against various cancer cell lines (Poorirani et al., 2018). Another study focused on the synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates, indicating the potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Molecular Studies and Interaction Analyses
Molecular studies, including DFT, HSA binding, and docking analyses, have been conducted to understand the interaction mechanisms of quinazoline derivatives with biological targets. These studies provide insights into the molecular structure, electronic properties, and potential therapeutic applications of these compounds. For example, detailed spectroscopic studies and theoretical analyses have been performed on specific quinazoline derivatives to investigate their binding interactions with human serum albumin, offering clues to their biological activities and therapeutic potential (Murugesan et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "To a solution of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a catalytic amount of the suitable catalyst.", "To this solution, add 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol and stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, the product can be isolated by standard workup procedures such as filtration, washing, and drying." ] } | |
CAS RN |
1358924-52-3 |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
InChI Key |
FKCJRHPPPBAKAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
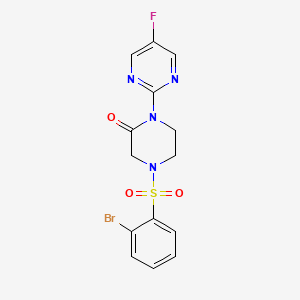
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
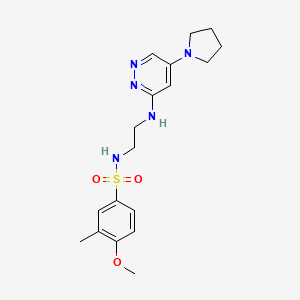
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)
